

Application Notes and Protocols for Measuring Bamadutide Activity In Vitro

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Compound of Interest				
Compound Name:	Bamadutide			
Cat. No.:	B15571852		Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2] Its dual-action mechanism offers a promising therapeutic approach for metabolic diseases by combining the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the metabolic rate-increasing and hepatic steatosis-reducing effects of GCGR activation.[3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Bamadutide** and other dual GLP-1R/GCGR agonists.

Data Presentation

The following table summarizes the in vitro potency of **Bamadutide** at the human GLP-1 and glucagon receptors. The data is derived from cAMP accumulation assays.

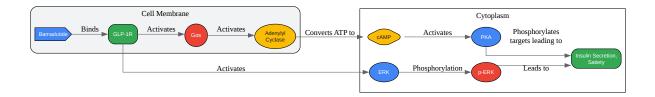
Compound	Receptor	pEC50	EC50 (nM)
Bamadutide (SAR425899)	GLP-1R	8.52 ± 0.04	3.02
Bamadutide (SAR425899)	GCGR	7.49 ± 0.08	32.36



Data from Zhang et al., 2023.[2]

Signaling Pathways

Activation of GLP-1R and GCGR by **Bamadutide** initiates distinct downstream signaling cascades. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects. Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and survival.[6]



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GLP-1R Signaling Pathway



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GCGR Signaling Pathway

Experimental Protocols cAMP Accumulation Assay

This assay is a primary functional readout for GLP-1R and GCGR activation. The protocol below is a general guideline and can be adapted for use with commercially available cAMP assay kits (e.g., HTRF, AlphaScreen, or ELISA-based).



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cAMP Assay Workflow

Materials:

- HEK293 or CHO cells stably expressing human GLP-1R or GCGR.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 0.1% BSA).
- Bamadutide and reference agonists (e.g., GLP-1, Glucagon).
- cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 HTRF kit).
- White, opaque 96-well or 384-well microplates.
- Plate reader compatible with the chosen assay technology.

Protocol:

- Cell Seeding: Seed HEK293-hGLP-1R or HEK293-hGCGR cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.



- Compound Preparation: Prepare serial dilutions of Bamadutide and reference agonists in assay buffer.
- Cell Stimulation:
 - Carefully remove the culture medium from the wells.
 - Add 50 μL of assay buffer to each well.
 - $\circ~$ Add 50 μL of the prepared compound dilutions to the respective wells.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Detection:
 - Add the cAMP assay kit's detection reagents according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
- Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
- Data Analysis:
 - Plot the signal against the log concentration of the agonist.
 - Perform a non-linear regression (sigmoidal dose-response) to determine the EC50 and pEC50 values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway downstream of GLP-1R.



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ERK Western Blot Workflow

Materials:

- HEK293 cells expressing human GLP-1R.
- · Cell culture medium and serum-free medium.
- Bamadutide.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- · BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.[7]
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- · Imaging system.

Protocol:

- Cell Culture and Starvation:
 - Seed HEK293-hGLP-1R cells in 6-well plates and grow to 80-90% confluency.
 - Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.



Ligand Stimulation:

Treat the cells with various concentrations of **Bamadutide** for 5-10 minutes at 37°C.
 Include an untreated control.

Cell Lysis:

- Wash the cells with ice-cold PBS.
- Add 100-200 μL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
- Scrape the cell lysates and transfer to microcentrifuge tubes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples with Laemmli buffer and boil for 5 minutes.
 - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.



- Signal Detection:
 - Add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-ERK signal to the total ERK signal for each sample.

Receptor Internalization Assay (Live-Cell Imaging)

This assay visualizes and quantifies the agonist-induced internalization of GLP-1R from the cell surface.



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Receptor Internalization Assay Workflow

Materials:

- Cells stably expressing a fluorescently-tagged human GLP-1R (e.g., GLP-1R-GFP).
- Glass-bottom imaging dishes.
- Live-cell imaging medium.
- Bamadutide.
- Confocal or high-content imaging microscope with environmental control (37°C, 5% CO2).



• Image analysis software.

Protocol:

- Cell Seeding: Seed GLP-1R-GFP expressing cells onto glass-bottom imaging dishes and allow them to adhere overnight.
- Assay Setup:
 - Replace the culture medium with live-cell imaging medium.
 - Place the dish on the microscope stage and allow the cells to equilibrate.
- Image Acquisition:
 - Acquire baseline images of the cells before adding the agonist.
 - Add Bamadutide to the dish at the desired concentration.
 - Immediately start time-lapse imaging, acquiring images every 1-5 minutes for 30-60 minutes.
- Data Analysis:
 - Quantify the internalization of the fluorescently-tagged receptor over time. This can be
 done by measuring the decrease in plasma membrane fluorescence and the
 corresponding increase in intracellular fluorescence (endosomes).
 - Plot the percentage of internalized receptor against time to determine the rate and extent of internalization.

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